
7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Bromo-3-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.05 .
Synthesis Analysis
While specific synthesis methods for “7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” are not available, trifluoromethyl-substituted compounds can be synthesized using various strategies . For instance, α-trifluoromethyl-α-silyl alcohols can be used as masked trifluoromethyl alkenes, allowing for cross-coupling or related functionalization processes at distal electrophilic sites without inducing Peterson elimination .
Molecular Structure Analysis
The InChI code for “7-Bromo-3-(trifluoromethyl)quinolin-2-ol” is 1S/C10H5BrF3NO/c11-6-2-1-5-3-7 (10 (12,13)14)9 (16)15-8 (5)4-6/h1-4H, (H,15,16) .
Chemical Reactions Analysis
Trifluoromethyl-substituted compounds can undergo various chemical reactions . For example, they can be used in cross-coupling reactions with (hetero)aryl halides to produce a broad array of complex α-trifluoromethyl alkenes .
Physical And Chemical Properties Analysis
“7-Bromo-3-(trifluoromethyl)quinoline” should be stored in a dark place, sealed in dry, at room temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-3,9,15H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEKNBLYJJEHJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439351 |
Source


|
| Record name | 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223916-04-9 |
Source


|
| Record name | 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
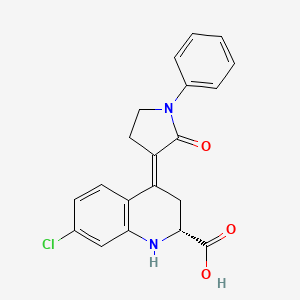

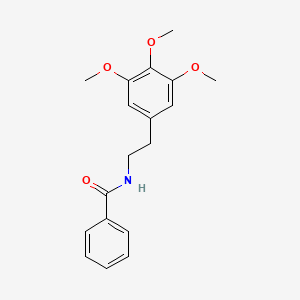
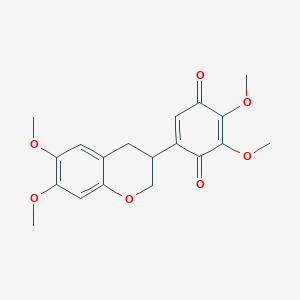
![6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1243286.png)
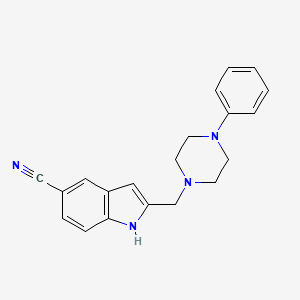
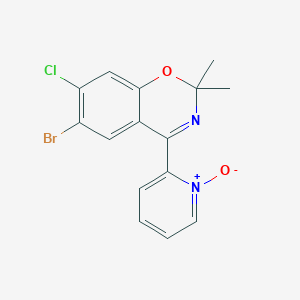


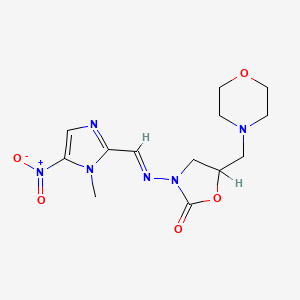
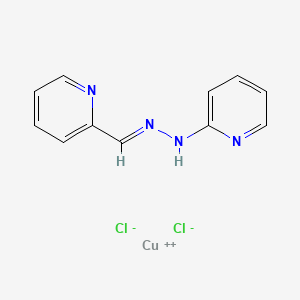
![3-{N-[1(S)-(3-carboxyphenyl)ethyl]amino}-2(S)-hydroxy-propyl(cyclohexylmethyl)phosphinic acid](/img/structure/B1243297.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) hydrogen sulfate](/img/structure/B1243299.png)

